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molecular formula C12H18O2 B8412705 5-(o-Hydroxyphenyl)-2-methyl-2-pentanol

5-(o-Hydroxyphenyl)-2-methyl-2-pentanol

Cat. No. B8412705
M. Wt: 194.27 g/mol
InChI Key: IAGMOQUZWWAFMJ-UHFFFAOYSA-N
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Patent
US04924010

Procedure details

To a solution of 100 mg (0.52 mmol) 5-(o-hydroxyphenyl)-2-methyl-2-pentanol in 2 ml chloroform is added 25 mg (25 wt %) of p-tosic acid in one portion. The resulting solution is then heated at 80° C. for 2 hours. The reaction mixture is then diluted with methylene chloride and washed with a sat. solution of sodium bicarbonate. The organic layer is dried (MgSO4), filtered and concentrated to obtain 2,2-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin which is used directly in the next step.
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
p-tosic acid
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:10][C:11]([CH3:14])([OH:13])[CH3:12]>C(Cl)(Cl)Cl.C(Cl)Cl>[CH3:12][C:11]1([CH3:14])[CH2:10][CH2:9][CH2:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[O:13]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
OC1=C(C=CC=C1)CCCC(C)(O)C
Name
p-tosic acid
Quantity
25 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a sat. solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(CCC1)C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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